molecular formula C9H5F2NaO2 B2920701 Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate CAS No. 1344676-82-9

Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate

Cat. No.: B2920701
CAS No.: 1344676-82-9
M. Wt: 206.124
InChI Key: CZLUAOQVJIULLT-UHFFFAOYSA-M
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Description

Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a difluorophenyl group attached to a prop-1-en-1-olate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 2,6-difluorobenzaldehyde with sodium ethoxide in ethanol. The reaction proceeds through a condensation mechanism, forming the enolate intermediate. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and precise temperature control systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the enolate to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium amide and organolithium compounds are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of 2,6-difluorobenzoic acid.

    Reduction: Formation of 2,6-difluorophenylethanol.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(2,6-dichlorophenyl)-3-oxoprop-1-en-1-olate
  • Sodium 3-(2,6-dibromophenyl)-3-oxoprop-1-en-1-olate
  • Sodium 3-(2,6-dimethylphenyl)-3-oxoprop-1-en-1-olate

Uniqueness

Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity patterns. The fluorine atoms enhance the compound’s stability and influence its interactions with other molecules, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2.Na/c10-6-2-1-3-7(11)9(6)8(13)4-5-12;/h1-5,12H;/q;+1/p-1/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLUAOQVJIULLT-FXRZFVDSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C=C[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C(=O)/C=C/[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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